3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide
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Overview
Description
“3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide” is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines elements of pyrrolidine and oxazole rings, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide” typically involves multi-step organic reactions. The starting materials might include pyrrolidine derivatives and oxazole precursors. Common synthetic routes may involve:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of the oxazole ring via condensation reactions.
Step 3: Methylation and iodination to achieve the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to optimize yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with DNA/RNA: Binding to nucleic acids to affect gene expression.
Cellular Pathways: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium chloride
- 3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium bromide
Uniqueness
“3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide” is unique due to its specific iodide ion, which can influence its reactivity and interactions compared to its chloride and bromide counterparts.
Properties
CAS No. |
64198-56-7 |
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Molecular Formula |
C10H17IN2O2 |
Molecular Weight |
324.16 g/mol |
IUPAC Name |
5-(3,4,4-trimethyl-5H-1,3-oxazol-3-ium-2-yl)pyrrolidin-2-one;iodide |
InChI |
InChI=1S/C10H16N2O2.HI/c1-10(2)6-14-9(12(10)3)7-4-5-8(13)11-7;/h7H,4-6H2,1-3H3;1H |
InChI Key |
QUWCLGSDMNZUJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=[N+]1C)C2CCC(=O)N2)C.[I-] |
Origin of Product |
United States |
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